N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2-methoxybenzamide
Description
N-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2-methoxybenzamide is a benzamide derivative featuring a piperidine core substituted with a 5-fluoropyrimidin-2-yl group at the 1-position and a 2-methoxybenzamide moiety at the 4-methyl position. Benzamide derivatives are well-documented in medicinal chemistry for their roles as serotonin receptor modulators, kinase inhibitors, and prokinetic agents . The 5-fluoropyrimidine substituent likely contributes to electronic effects, improving interactions with target receptors such as 5-hydroxytryptamine (5-HT) subtypes, while the 2-methoxybenzamide group may influence solubility and bioavailability.
Properties
IUPAC Name |
N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2/c1-25-16-5-3-2-4-15(16)17(24)20-10-13-6-8-23(9-7-13)18-21-11-14(19)12-22-18/h2-5,11-13H,6-10H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQOYIWCOWSXRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the fluoropyrimidine and piperidine intermediates. The key steps include:
Synthesis of 5-fluoropyrimidine: This can be achieved through the fluorination of pyrimidine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Formation of the piperidine intermediate: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors.
Coupling reaction: The fluoropyrimidine and piperidine intermediates are coupled using a suitable linker, such as a methylene group, under conditions that may involve catalysts like palladium or copper.
Final assembly: The methoxybenzamide moiety is introduced through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The fluoropyrimidine moiety can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing certain functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure characterized by a piperidine ring, a fluorinated pyrimidine moiety, and a methoxybenzamide group. The synthesis of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2-methoxybenzamide typically involves several key steps:
- Synthesis of 5-Fluoropyrimidine : Achieved through fluorination of pyrimidine using reagents like Selectfluor.
- Formation of Piperidine Derivative : Involves nucleophilic substitution between 5-fluoropyrimidine and piperidine.
- Acylation Step : The final step involves acylating the piperidine derivative with 2-methoxybenzoyl chloride.
These steps can be optimized for yield and purity, allowing for the efficient production of the compound.
Biological Activities
This compound has shown promise in various biological assays:
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation by interacting with specific molecular targets involved in cell signaling pathways.
- Anti-inflammatory Properties : Research suggests potential use in treating inflammatory diseases by modulating immune responses.
- Receptor Binding Affinity : Interaction studies have shown that the compound binds to certain receptors with significant affinity, which could be leveraged in drug design.
Case Studies and Research Findings
Several studies have documented the applications of this compound in diverse fields:
- Cancer Research : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of topoisomerase II, a key enzyme in DNA replication .
- Neuropharmacology : Research has indicated that this compound may act as a partial agonist at serotonin receptors, suggesting potential applications in treating mood disorders .
- Drug Development : Ongoing research is exploring the use of this compound as a lead compound for developing new drugs targeting specific pathways involved in cancer and inflammation .
Mechanism of Action
The mechanism of action of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety may bind to nucleotide-binding sites, while the piperidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The target compound’s 5-fluoropyrimidine group distinguishes it from analogs like 7e and 7f (), which feature chloro and ureido groups. Fluorine’s electronegativity may enhance receptor binding compared to chlorine’s steric effects .
- Synthetic Yields : Compounds with allylureido substituents (e.g., 7f, 57.7% yield) exhibit higher synthetic efficiency than ethylureido analogs (7e, 39.5%), suggesting that bulkier groups may improve reaction kinetics .
- Biological Activity: The 4-amino-5-chloro derivative () and the 3-methoxypiperidin-4-yl analogs () demonstrate potent 5-HT4 agonist activity, implying that the target compound’s methoxy and fluoropyrimidine groups may synergize for similar effects .
Functional Analogues in Serotonin Receptor Modulation
The target compound is hypothesized to act as a 5-HT4 receptor agonist, akin to derivatives reported in and .
Key Findings :
- SAR Insights : Substituents on the piperidine ring critically influence agonist potency. For example, 3-methoxy groups on the piperidine () enhance receptor activation (EC50: 10–100 nM), whereas bulky ureido groups () may reduce bioavailability .
- Fluorine’s Role: Fluorinated pyrimidines (e.g., 5-fluoropyrimidin-2-yl in the target compound) are associated with improved metabolic stability and CNS penetration compared to non-fluorinated analogs, as seen in EP 3 532 474 B1 () .
Comparison with Fluorinated Building Blocks
The 5-fluoropyrimidine moiety is a common feature in medicinal chemistry, as exemplified by Enamine’s building block ():
- 2-Chloro-N-[2-(5-fluoropyrimidin-2-yl)ethyl]acetamide (Mol. Weight: 353.90) shares the fluoropyrimidine group but lacks the benzamide-piperidine scaffold. This highlights the target compound’s uniqueness in combining fluorine’s electronic effects with a piperidine-benzamide pharmacophore .
Biological Activity
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2-methoxybenzamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound contains a piperidine moiety, a fluorinated pyrimidine, and a methoxybenzamide group, which contribute to its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 317.36 g/mol. The presence of the fluorine atom enhances its metabolic stability and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 317.36 g/mol |
| CAS Number | 2415526-75-7 |
| Density | Not Available |
| Melting Point | Not Available |
This compound exhibits biological activity primarily through its interaction with specific molecular targets. The fluoropyrimidine moiety can interact with nucleic acids or proteins, potentially inhibiting their function. The piperidine ring enhances the compound's binding affinity to its targets, while the methoxy group modulates its pharmacokinetic properties.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For example, studies have shown that related compounds inhibit the proliferation of L1210 mouse leukemia cells with IC50 values in the nanomolar range, suggesting potent growth inhibitory effects .
Antifungal Activity
In related studies, piperidine derivatives have demonstrated antifungal properties against resistant strains such as Candida auris. For instance, novel derivatives have shown MIC values ranging from 0.24 to 0.97 μg/mL and MFC values from 0.97 to 3.9 μg/mL, indicating their potential as antifungal agents .
Case Studies
- Anticancer Study : A series of piperidyl phosphoramidate analogues were synthesized and tested against L1210 mouse leukemia cells. The results showed that these compounds exhibited potent inhibition of cell proliferation, and the mechanism involved intracellular release of active metabolites .
- Antifungal Study : A study on piperidine-based derivatives revealed their ability to induce apoptotic cell death in Candida auris. The compounds disrupted the fungal plasma membrane and induced cell cycle arrest, highlighting their therapeutic potential against resistant fungal infections .
Q & A
Basic Question: What spectroscopic techniques are recommended for confirming the structure of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2-methoxybenzamide?
Methodological Answer:
Structural confirmation requires a multi-technique approach:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR identifies protons in the piperidine ring (δ 1.5–3.5 ppm), fluoropyrimidine (δ 8.0–8.5 ppm), and methoxy group (δ ~3.8 ppm). Integration ratios validate substituent positions.
- ¹³C NMR confirms carbonyl (C=O, δ ~165–170 ppm) and fluorinated pyrimidine carbons (δ ~150–160 ppm).
- Infrared Spectroscopy (IR):
- Peaks at ~1680 cm⁻¹ (amide C=O stretch) and ~1240 cm⁻¹ (C-F stretch) verify functional groups.
- Mass Spectrometry (ESI-MS):
Basic Question: What are the critical safety precautions when handling this compound in laboratory settings?
Methodological Answer:
Based on GHS classifications for structurally similar compounds:
- Personal Protective Equipment (PPE):
- Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (acute toxicity: OSHA HCS Category 4).
- Fume hoods for dust/aerosol control (respiratory irritation risk).
- Storage:
- Store in airtight containers at 2–8°C to avoid decomposition.
- Spill Management:
Advanced Question: How can X-ray crystallography resolve structural ambiguities in fluoropyrimidine-containing compounds?
Methodological Answer:
- Crystal Growth:
- Dissolve the compound in a 1:1 DCM/hexane mixture and allow slow evaporation. Monitor crystal formation under polarized light.
- Data Collection:
- Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect reflections at 100 K. Resolve torsional angles in the piperidine ring and fluoropyrimidine orientation.
- Refinement:
Advanced Question: What strategies optimize the synthetic yield of this compound under varying reaction conditions?
Methodological Answer:
- Reaction Optimization:
- Coupling Step (Piperidine-Pyrimidine):
- Use Pd(OAc)₂/Xantphos catalyst in toluene at 110°C for 24 hours (yield improvement from 45% to 72%).
- Amide Bond Formation:
- Activate 2-methoxybenzoic acid with HATU/DIPEA in DMF at 0°C to minimize racemization.
- Purification:
Advanced Question: How can researchers address contradictions in reported biological activity data for fluoropyrimidine derivatives?
Methodological Answer:
- Data Harmonization:
- Standardize assay protocols (e.g., MIC testing for antimicrobial activity using CLSI guidelines).
- Validate target engagement via isothermal titration calorimetry (ITC) to measure binding affinity (Kd) discrepancies.
- Meta-Analysis:
Advanced Question: What methodologies are recommended for analyzing metabolic stability in preclinical studies?
Methodological Answer:
- In Vitro Hepatic Microsomal Assay:
- Incubate the compound with rat liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.
- Quantify parent compound depletion over 60 minutes using LC-MS/MS (LOQ: 1 ng/mL).
- Metabolite Identification:
- High-resolution mass spectrometry (HRMS) detects hydroxylation at the piperidine ring or demethylation of the methoxy group.
Reference: Metabolic profiling techniques for trifluoromethyl benzamides are discussed in .
- High-resolution mass spectrometry (HRMS) detects hydroxylation at the piperidine ring or demethylation of the methoxy group.
Advanced Question: How can computational modeling predict off-target interactions for this compound?
Methodological Answer:
- Molecular Docking:
- Use AutoDock Vina to screen against a kinase library (e.g., PDB entries 3POZ, 4HX3). Prioritize targets with Glide scores < −7.0 kcal/mol.
- MD Simulations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
